4-Fluoro-2-methyl-5-nitrobenzoic acid

Physical Chemistry Crystallization Purification

4-Fluoro-2-methyl-5-nitrobenzoic acid (CAS 64695-92-7) is a fluorinated nitrobenzoic acid derivative with the molecular formula C8H6FNO4 and a molecular weight of 199.14 g/mol. It is characterized by a benzene ring substituted with a carboxylic acid, a methyl group, a nitro group, and a fluorine atom at specific positions (2, 5, and 4, respectively).

Molecular Formula C8H6FNO4
Molecular Weight 199.14 g/mol
CAS No. 64695-92-7
Cat. No. B1344122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-methyl-5-nitrobenzoic acid
CAS64695-92-7
Molecular FormulaC8H6FNO4
Molecular Weight199.14 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])F
InChIInChI=1S/C8H6FNO4/c1-4-2-6(9)7(10(13)14)3-5(4)8(11)12/h2-3H,1H3,(H,11,12)
InChIKeyIBZJPGGBZMXXCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-methyl-5-nitrobenzoic acid (CAS 64695-92-7): Core Properties and Research Role


4-Fluoro-2-methyl-5-nitrobenzoic acid (CAS 64695-92-7) is a fluorinated nitrobenzoic acid derivative with the molecular formula C8H6FNO4 and a molecular weight of 199.14 g/mol . It is characterized by a benzene ring substituted with a carboxylic acid, a methyl group, a nitro group, and a fluorine atom at specific positions (2, 5, and 4, respectively) . This specific substitution pattern makes it a versatile building block in organic synthesis, particularly in medicinal chemistry where it serves as a key intermediate for creating more complex pharmacologically active molecules [1]. It is commercially available from multiple reputable suppliers with a typical purity of 95-98% and a melting point in the range of 211-214 °C .

Why 4-Fluoro-2-methyl-5-nitrobenzoic acid Cannot Be Replaced by Non-Fluorinated Analogs


Simple substitution of 4-Fluoro-2-methyl-5-nitrobenzoic acid with a non-fluorinated analog like 2-methyl-5-nitrobenzoic acid will fail in applications where the unique electronic and steric properties of the fluorine atom are critical. The presence of fluorine significantly alters the electron density of the aromatic ring, influencing reactivity in downstream coupling reactions, the acidity of the carboxylic acid, and the overall metabolic stability and binding affinity of final drug candidates [1]. Furthermore, the specific 4-fluoro pattern is essential for regioselective transformations; the fluorine atom acts as a unique director and can be used as a precursor for further functionalization or as a 19F-NMR probe, which the non-fluorinated analog lacks entirely. The quantitative evidence below demonstrates the concrete consequences of this structural difference.

Quantitative Differentiation Evidence for 4-Fluoro-2-methyl-5-nitrobenzoic acid


Fluorine Substitution Raises Melting Point by 34°C Compared to Des-Fluoro Analog, Enabling Purer Crystallization

The introduction of a fluorine atom at the 4-position significantly alters the solid-state properties of the molecule. The melting point of 4-Fluoro-2-methyl-5-nitrobenzoic acid is reported in the range of 211-214 °C . Its direct non-fluorinated analog, 2-methyl-5-nitrobenzoic acid (CAS 1975-52-6), has a significantly lower melting point of 177-180 °C . This 34 °C increase provides a wider thermal window for purification via recrystallization and can lead to improved handling and storage stability at room temperature.

Physical Chemistry Crystallization Purification

Regioselective Nitration Achieves 70% Yield for Key Intermediate in Potent HBV Capsid Assembly Modulator Drug Candidate

A critical differentiator for this compound is its established role as a direct precursor to novel thiourea-based benzamide (TBA) derivatives, a class of potent HBV capsid assembly modulators. The synthesis of the target compound proceeds via nitration of 4-fluoro-2-methylbenzoic acid with a reported yield of 70% [1]. This compound is not merely a theoretical building block; it is the specific intermediate used to synthesize compound 17i, which demonstrated an EC50 of 0.012 μM against HBV in HepAD38 cells and an EC50 of 0.033 μM in HBV-infected HLCZ01 cells, showing superior capsid assembly inhibition compared to the clinical candidate NVR 3-778 [1].

Medicinal Chemistry Hepatitis B Synthetic Yield

Fluorine Atom Provides a Unique 19F-NMR Handle Absent in Non-Fluorinated Analogs, Enabling In-Situ Reaction Monitoring

The presence of the fluorine atom at the 4-position introduces a sensitive 19F NMR spectroscopic handle. This enables real-time monitoring of reactions, assessment of purity, and study of molecular interactions without the spectral congestion common in 1H NMR. Its non-fluorinated analog, 2-methyl-5-nitrobenzoic acid, is completely invisible to 19F NMR, precluding this entire class of analytical techniques . This is a binary qualitative advantage for process analytical technology (PAT) and mechanistic studies.

Analytical Chemistry 19F NMR Reaction Monitoring

Primary Application Scenarios for Procuring 4-Fluoro-2-methyl-5-nitrobenzoic acid


Medicinal Chemistry: Synthesis of Next-Generation HBV Capsid Assembly Modulators

This compound is the direct precursor for synthesizing a specific class of thiourea-based benzamide (TBA) HBV capsid assembly modulators. As demonstrated by the superior potency of compound 17i (EC50 = 0.012 μM) over the clinical candidate NVR 3-778, procurement of this specific intermediate is mandatory for any program aiming to replicate or improve upon this lead series. The documented 70% yield for its synthesis provides a scalable starting point [1].

Process Chemistry and Scale-Up: Leveraging a High-Melting Solid for Efficient Purification

With a melting point of 211-214 °C, this compound is a high-melting solid, which is 34 °C higher than its des-fluoro analog [1]. This physical property is advantageous for large-scale synthesis and purification. The compound can be easily recrystallized to high purity, and its solid nature at ambient temperature simplifies handling, storage, and logistics compared to lower-melting or liquid intermediates .

Analytical and Mechanistic Studies: Utilizing the Intrinsic 19F-NMR Probe

For reaction monitoring, mechanistic elucidation, and purity assessment, the fluorine atom acts as a clean, sensitive 19F-NMR probe. This capability is non-existent in non-fluorinated benzoic acid analogs. Procurement of this compound enables the development of 19F-NMR-based assays to directly monitor the progress of amide coupling, reduction, or other derivatization reactions in real-time without interfering with the 1H-NMR signals of other reagents .

Building Block for Diversified Compound Libraries via Orthogonal Functionalization

The three distinct functional groups—carboxylic acid, nitro, and fluoro—provide orthogonal reactivity handles for sequential chemical modifications. The carboxylic acid can be used for amide coupling, the nitro group can be reduced to an amine for further derivatization, and the fluorine atom can be substituted or used as a bioisostere. This compound is therefore a strategic procurement choice for parallel synthesis and diversity-oriented synthesis in drug discovery programs [2].

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